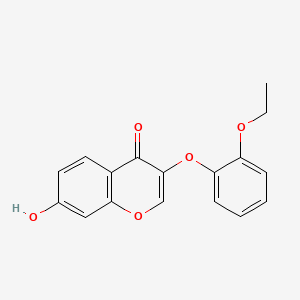

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one

Beschreibung

3-(2-Ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3 and a hydroxyl group at position 5.

Eigenschaften

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-2-20-13-5-3-4-6-14(13)22-16-10-21-15-9-11(18)7-8-12(15)17(16)19/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQHOSPYXVIASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one typically involves the reaction of 2-ethoxyphenol with appropriate reagents to introduce the chromen-4-one moiety. One common method involves the use of 2-ethoxyphenol and epichlorohydrin, followed by cyclization to form the chromen-4-one structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

For industrial production, the synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can be optimized to achieve high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 3-(2-Ethoxyphenoxy)-7-oxo-chromen-4-one.

Reduction: Formation of 3-(2-Ethoxyphenoxy)-7-hydroxy-dihydrochromen-4-one.

Substitution: Formation of derivatives with various functional groups replacing the ethoxyphenoxy group.

Wissenschaftliche Forschungsanwendungen

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The chromen-4-one scaffold is highly versatile, with modifications at positions 3, 7, and 8 significantly altering physicochemical and biological properties. Key analogs include:

*Calculated based on molecular formula.

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-fluorophenyl analog () exhibits potent acetylcholinesterase inhibition, attributed to the electron-withdrawing fluorine enhancing binding to the enzyme’s active site . Methoxy vs. Chlorinated Derivatives: DCHC () with dichlorophenyl substituents activates SIRT1, suggesting halogenation may enhance interactions with hydrophobic protein pockets .

Synthetic Accessibility: Compounds like 5a–5d () are synthesized via Mannich reactions, yielding high-purity products (73–83% yields) . In contrast, the target compound’s ethoxyphenoxy group may require more complex etherification steps. Medicarpin synthesis () involves demethylation and cyclization, highlighting the impact of substituent stability on reaction pathways .

Physicochemical Properties: The dimethylaminomethyl group in 5a increases solubility in polar solvents, whereas the ethoxyphenoxy group in the target compound may enhance membrane permeability due to its lipophilic nature .

Biologische Aktivität

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one, a synthetic compound belonging to the flavonoid family, specifically the chromone derivatives, has garnered attention for its potential biological activities. This compound features a unique structural configuration characterized by a chromen-4-one backbone with specific substitutions that enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is . Its structural uniqueness arises from the presence of both ethoxy and hydroxy groups, which contribute to its distinct chemical properties and potential biological activities.

Biological Activities

Research indicates that 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one exhibits several significant biological activities:

-

Antioxidant Activity :

- This compound is known for its ability to scavenge free radicals, thereby reducing oxidative stress. Flavonoids, in general, are recognized for their antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species (ROS) .

-

Anti-inflammatory Properties :

- Studies suggest that 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

-

Anticancer Activity :

- Preliminary investigations have shown that this compound has potential anticancer properties. It may induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins . The compound's structural features may enhance its efficacy against various cancer cell lines.

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with multiple molecular targets. Key mechanisms include:

- Free Radical Scavenging : The compound acts as an antioxidant by neutralizing free radicals.

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one, a comparison with similar flavonoids is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxyflavone | Hydroxy at 7-position | Strong antioxidant activity |

| Quercetin | Multiple hydroxyl groups | Anti-inflammatory and anticancer properties |

| Apigenin | Hydroxy at 4' position | Neuroprotective effects |

The presence of the ethoxy substitution in 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one potentially enhances its lipophilicity compared to other flavonoids, influencing its absorption and bioavailability .

Case Studies and Research Findings

Recent studies have explored the biological activities of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one:

-

Antioxidant Studies :

- In vitro assays demonstrated significant antioxidant activity through DPPH radical scavenging methods, indicating its potential as a natural antioxidant .

- Anti-inflammatory Studies :

- Anticancer Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.